molecular formula C6H13BrS B14314644 1-Ethylthiolan-1-ium bromide CAS No. 114067-66-2

1-Ethylthiolan-1-ium bromide

Cat. No.: B14314644
CAS No.: 114067-66-2
M. Wt: 197.14 g/mol
InChI Key: PGDQVCJLGHGIRI-UHFFFAOYSA-M
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Description

1-Ethylthiolan-1-ium bromide is a quaternary ammonium salt with a unique structure that includes a thiolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique properties make it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium bromide can be synthesized through several methods. One common approach involves the alkylation of thiolane with ethyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylthiolan-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of thiolane derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as chloride or iodide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium chloride, sodium iodide, acetone.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Corresponding halide salts.

Scientific Research Applications

1-Ethylthiolan-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethylthiolan-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and membranes, disrupting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cell membrane integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Uniqueness: 1-Ethylthiolan-1-ium bromide is unique due to its thiolane ring, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and interaction with other molecules, making it a valuable compound for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

114067-66-2

Molecular Formula

C6H13BrS

Molecular Weight

197.14 g/mol

IUPAC Name

1-ethylthiolan-1-ium;bromide

InChI

InChI=1S/C6H13S.BrH/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1

InChI Key

PGDQVCJLGHGIRI-UHFFFAOYSA-M

Canonical SMILES

CC[S+]1CCCC1.[Br-]

Origin of Product

United States

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